molecular formula C12H15NO2 B8663623 (2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

(2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B8663623
M. Wt: 205.25 g/mol
InChI Key: QBMMITATXZJWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dimethylamino-3’-methoxyacrylophenone is an organic compound with a complex structure that includes both dimethylamino and methoxy functional groups attached to an acrylophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylamino-3’-methoxyacrylophenone typically involves the reaction of dimethylamine with methoxyacrylophenone under controlled conditions. One common method involves the use of toluene as a solvent and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 70°C, to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of 3-Dimethylamino-3’-methoxyacrylophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-3’-methoxyacrylophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-Dimethylamino-3’-methoxyacrylophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Dimethylamino-3’-methoxyacrylophenone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C12H15NO2/c1-13(2)8-7-12(14)10-5-4-6-11(9-10)15-3/h4-9H,1-3H3

InChI Key

QBMMITATXZJWDG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 25 g. of m-methoxyacrylophenone and 25 ml. of dimethylformamide dimethyl acetal is refluxed for 12 hours. Removal of any volatile material in vacuo gives a thick oil. Bulb to bulb distillation gives the desired product.
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